molecular formula C9H12NS+ B303340 1-Pyridin-2-yltetrahydrothiophenium

1-Pyridin-2-yltetrahydrothiophenium

Cat. No.: B303340
M. Wt: 166.27 g/mol
InChI Key: JNUOHHGXTGSVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-yltetrahydrothiophenium is a cationic heterocyclic compound featuring a tetrahydrothiophene (sulfur-containing) ring fused with a pyridine moiety. The "-ium" suffix indicates a positively charged species, likely a sulfonium ion.

Properties

Molecular Formula

C9H12NS+

Molecular Weight

166.27 g/mol

IUPAC Name

2-(thiolan-1-ium-1-yl)pyridine

InChI

InChI=1S/C9H12NS/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2/q+1

InChI Key

JNUOHHGXTGSVRF-UHFFFAOYSA-N

SMILES

C1CC[S+](C1)C2=CC=CC=N2

Canonical SMILES

C1CC[S+](C1)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are hypothesized below based on heteroatom substitution and charge differences:

2.1. 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine ()
  • Structure : Neutral amine with a pyridyl group and tetrahydrofuran (oxygen-containing) ring.
  • Molecular Formula : C₁₁H₁₆N₂O (MW: 192.26 g/mol) .
  • Key Differences: Heteroatom: Replacing oxygen (tetrahydrofuran) with sulfur (tetrahydrothiophene) increases molecular weight (~16 g/mol) and polarizability. Sulfur’s larger atomic radius may enhance ligand flexibility in coordination chemistry. Charge: The target compound’s cationic nature (sulfonium) vs.
Property 1-Pyridin-2-yltetrahydrothiophenium (Hypothetical) 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine
Heteroatom Sulfur (S) Oxygen (O)
Charge Cationic (+1) Neutral
Molecular Weight (g/mol) ~208 (estimated) 192.26
Reactivity Likely electrophilic (sulfonium character) Basic amine (ligand potential)
2.2. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ()
  • Structure: Neutral pyrrolinone derivative with thiophene and chlorophenyl groups.
  • Key Differences: Core Heterocycle: Pyrrolinone (oxygen-containing) vs. tetrahydrothiophenium (sulfur-containing cation). Functionality: The pyrrolinone in is a fused bicyclic system with ketone and aryl groups, suggesting applications in medicinal chemistry (e.g., tetramic acid analogs) . In contrast, the target compound’s sulfonium ion may prioritize catalytic or electrochemical roles.

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